![molecular formula C13H21NO B6332493 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 60206-27-1](/img/structure/B6332493.png)
8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Chemical Reactions Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold involves various chemical reactions. One example is the asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .Applications De Recherche Scientifique
8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one has been studied extensively for its potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, this compound has been used as a starting material for the synthesis of various other compounds, such as amines, alcohols, and carboxylic acids. In the pharmaceutical industry, this compound has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In biochemistry, this compound has been used as a substrate for the study of various enzymes and proteins.
Mécanisme D'action
Target of Action
The primary target of 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one is the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
The mode of action of 8-Cyclohexyl-8-azabicyclo[32It’s known that the compound is part of the tropane alkaloids family, which are known for their diverse biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-Cyclohexyl-8-azabicyclo[32Given its association with tropane alkaloids, it can be inferred that it may influence the pathways these alkaloids are known to affect .
Result of Action
The specific molecular and cellular effects of 8-Cyclohexyl-8-azabicyclo[32One compound exhibited good nematicidal activities against meloidogyne incognita , suggesting potential bioactivity of compounds with similar structures.
Avantages Et Limitations Des Expériences En Laboratoire
8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one has several advantages for use in lab experiments. First, this compound is relatively easy to synthesize, making it a cost-effective option for research. Additionally, this compound is stable under a variety of conditions, making it suitable for a wide range of experiments. Finally, this compound is non-toxic and non-irritating, making it safe to handle in the lab.
However, this compound also has some limitations for use in lab experiments. For example, this compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very reactive, making it difficult to use in certain types of reactions.
Orientations Futures
Given the potential applications of 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one, there are many potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify new therapeutic targets. Additionally, further research could be conducted to identify new synthetic methods for the synthesis of this compound and its derivatives. Finally, further research could be conducted to explore the potential applications of this compound in the fields of drug discovery, biochemistry, and organic synthesis.
Méthodes De Synthèse
8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one is synthesized through a process known as the Stetter reaction, which involves the condensation of two molecules of cyclohexanone with an amine to form an amide. The reaction is typically carried out at elevated temperatures, such as 120-140 °C. In the presence of an acid catalyst, the amide can then be converted into this compound. The Stetter reaction is a versatile and efficient method for the synthesis of this compound and its derivatives.
Propriétés
IUPAC Name |
8-cyclohexyl-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRWFADIJGNYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3CCC2CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

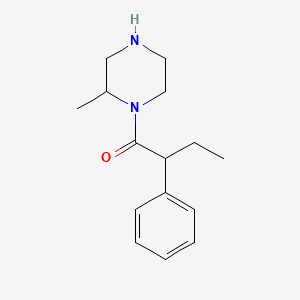

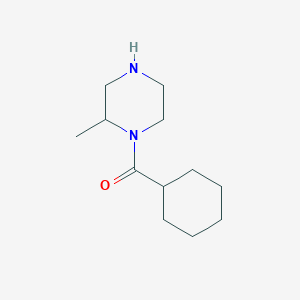

![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)

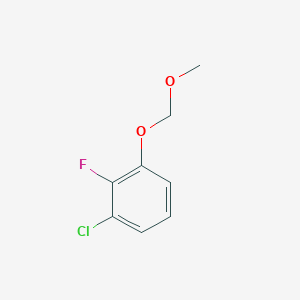
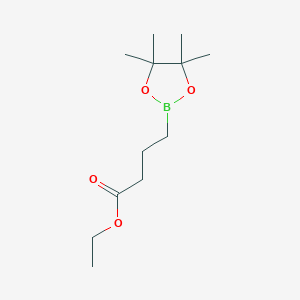

![3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid, 95%](/img/structure/B6332464.png)
![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)
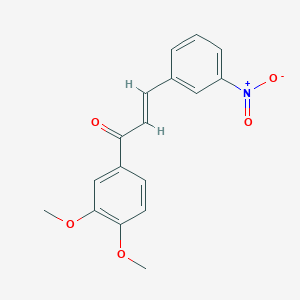
![8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332492.png)
![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332495.png)